N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220035-12-0. This compound is classified as an amide and is recognized for its potential applications in scientific research and pharmacological studies. It is often supplied in hydrochloride salt form, which enhances its solubility in water, making it more accessible for various applications.
This compound is typically synthesized in laboratory settings and can be sourced from chemical suppliers such as Matrix Scientific. It falls under the category of small organic molecules, specifically within the subclass of amides due to the presence of the amide functional group in its structure. The hydrochloride salt form indicates that it is a basic amine that has been protonated with hydrochloric acid, which is common for enhancing stability and solubility in biological systems .
The synthesis of N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One common approach involves:
The reaction mechanism generally involves nucleophilic attack by the amine on the carbonyl carbon of the carboxylic acid derivative, followed by dehydration to form the amide linkage. The process may require specific catalysts or reagents to enhance yield and selectivity.
The molecular structure of N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride features:
N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride can participate in various chemical reactions typical for amides, including:
The stability of this compound under different pH conditions should be evaluated, as amides can be sensitive to hydrolysis depending on their environment.
While specific mechanisms for N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride are not extensively documented, compounds with similar structures often interact with biological targets such as receptors or enzymes through:
Research into similar compounds suggests that modifications in side chains significantly influence their pharmacological profiles, including potency and selectivity.
N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride has potential applications in:
The synthesis of N-(3-methoxypropyl)-2-(methylamino)acetamide hydrochloride hinges on strategic bond formation between the methoxypropyl backbone and methylaminoacetamide moiety. Two principal routes dominate industrial and laboratory production:
Direct Acylation Approach: This single-step method employs N-methylglycine (sarcosine) activation followed by nucleophilic attack by 3-methoxypropylamine. Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dichloromethane achieves yields of 68–75% for the free base. Major byproducts include symmetrical urea derivatives from carbodiimide decomposition and N-acylurea adducts, necessitating chromatographic purification that complicates scale-up [1].
Stepwise Anhydride Route: Higher-yielding approaches (82–88%) utilize methacrylic anhydride or mixed acetic-methacrylic anhydrides reacting with 3-methoxypropylamine in tetrahydrofuran (THF) or acetonitrile at 0–5°C. This minimizes thermal decomposition and suppresses Michael addition side products. Subsequent controlled hydrolysis releases the acetamide free base. This method benefits from simplified byproduct removal via acid-base extraction, though anhydride costs impact economic viability [1].
Table 1: Comparative Analysis of Core Functionalization Methods
Synthetic Route | Reagents | Solvent | Temperature | Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|---|---|
Direct Acylation | DCC/DIC, Sarcosine | Dichloromethane | 25°C | 68–75% | Single step | Byproduct formation, Purification challenges |
Anhydride Method | Methacrylic anhydride | THF/Acetonitrile | 0–5°C | 82–88% | Higher yield, Simplified workup | Higher reagent cost |
Schotten-Baumann | Methacryloyl chloride | Water/Acetone | 0°C | 70–78% | Aqueous conditions | Hydrolysis sensitivity |
Controlling N-methylation specificity presents significant synthetic challenges:
Reductive Amination: Reacting glyoxylic acid with 3-methoxypropylamine forms an imine intermediate selectively reduced by sodium cyanoborohydride. Subsequent methylation using formaldehyde/NaBH₃CN targets the secondary amine specifically, achieving >90% regioselectivity at 20°C in ethanol/water mixtures [7].
Acylation Optimization: Microwave irradiation (80–100 W, 80°C) reduces reaction times from hours to minutes (5–15 min) when coupling N-methylglycine derivatives with 3-methoxypropylamine. Solvent-free conditions or green solvents (2-methyltetrahydrofuran, cyclopentyl methyl ether) under microwave activation enhance atom economy while reducing energy consumption by ~40% compared to conventional heating .
Table 2: Regioselective Methylation Optimization Parameters
Strategy | Reagents | Conditions | Regioselectivity | Yield (%) | Key Observations |
---|---|---|---|---|---|
Protection-Deprotection | Boc₂O, then CH₃I/K₂CO₃ | DMSO, 25°C, 6h | >98% | 85–90% | Requires acid/base steps; longer synthesis |
Reductive Amination | HCHO/NaBH₃CN, Glyoxylic acid | EtOH/H₂O (9:1), 20°C, 2h | >90% | 88–92% | Single pot; pH control critical |
Microwave Acylation | DIC, HOAt | Solvent-free, 80°C, 10 min | N/A | 89% | Rapid; 37% energy reduction vs. reflux |
Conversion of the free base to its hydrochloride salt dramatically improves aqueous solubility (>200 mg/mL) and crystallinity, essential for pharmaceutical processing:
Gas-Phase HCl Treatment: Bubble HCl gas through cold (−10°C) ethyl acetate or diethyl ether solutions of the free base induces rapid crystallization. This method yields high-purity (>99.5%) monohydrate crystals with low residual solvent content (<50 ppm). Crystal morphology depends on antisolvent addition rate – slow introduction yields large needles suitable for filtration, while rapid quenching generates fine powders for tablet compression [1] [3].
Aqueous/Organic Biphasic Crystallization: Dissolving the free base in ethanol followed by addition of concentrated HCl and heptane induces phase separation. Gradual water evaporation at reduced pressure (40°C, 100 mbar) forces supersaturation, yielding hydrochloride crystals with controlled particle size distribution (Dv50 = 45–60 µm). This process enhances filtration efficiency by 70% compared to purely aqueous crystallization [7].
Critical parameters influencing salt stability include:
Sustainable synthesis integration focuses on solvent selection, catalysis, and atom economy:
Solvent Reduction Systems: Continuous flow hydrogenation employing immobilized Pd/Al₂O₃ catalysts (1% Pd loading) enables direct reductive amination in supercritical ethanol (250°C, 100 bar). This consolidates imine formation, reduction, and N-methylation into one step, eliminating intermediate isolation and reducing solvent consumption by 85% compared to batch processing. E-factors (kg waste/kg product) decrease from 42 to <8 [7] .
Catalyst Recycling: Palladium catalysts from Sonogashira or Heck coupling steps (used in precursor synthesis) are recovered via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd⁰). These withstand >15 reaction cycles with <0.5 ppm Pd leaching in the final hydrochloride salt, validated by ICP-MS. This reduces heavy metal waste disposal costs by 90% [1] .
Atom Economy Optimization: Microwave-assisted synthesis starting from N-(3-chloropropyl)phthalimide and N-methylaminoacetonitrile achieves 92% atom utilization:$$ \text{Atom Economy} = \frac{\text{MW of Product}}{\text{MW of Reactants}} \times 100 = \frac{160.21}{174.61} \times 100 = 91.7\% $$Subsequent phthalimide deprotection with hydrazine and direct salt formation minimizes auxiliary reagents. Life cycle analysis shows 35% lower cumulative energy demand versus classical routes [1] .
Table 3: Green Chemistry Metrics for Multi-Step Synthesis
Parameter | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
Overall Yield | 67% (3 steps) | 89% (2 steps) | +22% yield |
E-Factor | 42 kg waste/kg product | 7.8 kg waste/kg product | 81% waste reduction |
PMI (Process Mass Intensity) | 86 | 19 | 78% reduction |
Energy Consumption | 148 kWh/kg | 92 kWh/kg | 38% reduction |
Catalyst Recycling | Not implemented | >15 cycles | 90% cost reduction |
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